4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable phenol derivative. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters back to boranes.
Substitution: Substitution reactions, such as the Suzuki-Miyaura cross-coupling, are common for forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like ethanol or water.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry
Boronic esters are crucial in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology
Boronic esters can be used in the development of enzyme inhibitors and other biologically active compounds.
Medicine
In medicinal chemistry, boronic esters are explored for their potential in drug development, including cancer therapeutics.
Industry
Industrially, boronic esters are used in the synthesis of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action for boronic esters in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the target molecule, forming a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 2,4,6-Trifluorophenylboronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3,2-dioxaborolane is unique due to its tetrafluoro and methoxy substituents, which can influence its reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C13H15BF4O3 |
---|---|
Molecular Weight |
306.06 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BF4O3/c1-12(2)13(3,4)21-14(20-12)6-7(15)9(17)11(19-5)10(18)8(6)16/h1-5H3 |
InChI Key |
PIRGAILJOYPKRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)F)OC)F)F |
Origin of Product |
United States |
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